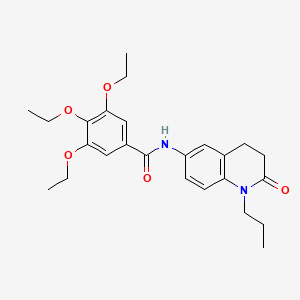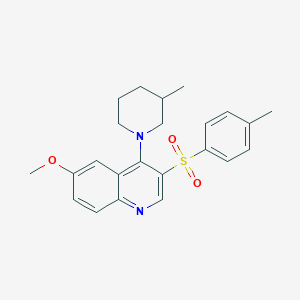![molecular formula C19H23N5OS B2507699 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034524-23-5](/img/structure/B2507699.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatility in drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring . They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis of triazolopyrimidine derivatives, highlighting their chemical properties and potential as intermediates for further chemical reactions. For example, studies have described the preparation of triazolopyrimidines as potential antiasthma agents, showcasing their activity as mediator release inhibitors in human basophil histamine release assays (Medwid et al., 1990). Another study focused on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating a novel strategy for constructing a triazolopyridine skeleton through oxidative N-N bond formation (Zheng et al., 2014).
Biological Applications and Potential Therapeutics
Several studies have investigated the biological activities of triazolopyrimidine compounds, including their potential as antimicrobial and anticancer agents. For instance, research into the antimicrobial activity of novel pyrimidine derivatives showed promising results against various microbial strains, suggesting potential therapeutic applications (Lahmidi et al., 2019). Another study explored the antitumor activity of pyrido[2,3-d]pyrimidine and triazolopyrimidine derivatives, finding that certain compounds induced apoptosis through G1 cell-cycle arrest in cancer cell lines (Fares et al., 2014).
Pharmacological Probes and Imaging Agents
Triazolopyrimidines have also been studied as pharmacological probes and imaging agents. For example, molecular probes based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have been developed for the A2A adenosine receptor, with derivatives displaying high affinity and selectivity (Kumar et al., 2011). Additionally, radiosynthesis studies of selective radioligands for imaging translocator proteins with PET have utilized 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrating the potential for in vivo imaging applications (Dollé et al., 2008).
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-14(2)26-17-7-5-15(6-8-17)10-18(25)20-9-3-4-16-11-21-19-22-13-23-24(19)12-16/h5-8,11-14H,3-4,9-10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZUZIKWQIBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)


![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)



![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)
![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)